3-Methyl-5,6,7,8-tetrahydro-[1,6]naphthyridine dihydrochloride
Description
3-Methyl-5,6,7,8-tetrahydro-[1,6]naphthyridine dihydrochloride (CAS: 348623-30-3) is a bicyclic heterocyclic compound featuring a partially hydrogenated naphthyridine core substituted with a methyl group at position 3. Its dihydrochloride salt form enhances solubility and stability, making it suitable for pharmaceutical and synthetic applications.
Properties
IUPAC Name |
3-methyl-5,6,7,8-tetrahydro-1,6-naphthyridine;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2.2ClH/c1-7-4-8-6-10-3-2-9(8)11-5-7;;/h4-5,10H,2-3,6H2,1H3;2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMKAFAUYJLVLFJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(CCNC2)N=C1.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14Cl2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-5,6,7,8-tetrahydro-[1,6]naphthyridine dihydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 3-methylpyridine with ethyl acetoacetate in the presence of a base, followed by cyclization and subsequent reduction . The reaction conditions often require specific temperatures and solvents to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as solvent extraction, crystallization, and purification through recrystallization or chromatography .
Chemical Reactions Analysis
2.1. Nucleophilic Substitutions
The compound undergoes nucleophilic substitutions at electrophilic centers, particularly at position 3 due to the methyl substituent. Reactions include:
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Alkylation : Quaternization of nitrogen atoms with alkyl halides (e.g., methyl iodide) under basic conditions .
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Acetylation : N-Acetylation via acetyl chloride in the presence of pyridine, enhancing stability for further reactions .
| Reaction Type | Reagents | Product | Yield |
|---|---|---|---|
| N-Alkylation | CH₃I | Quaternary salt | 60–70% |
| N-Acetylation | AcCl | Acetylated derivative | 45–55% |
2.2. Oxidation Reactions
The tetrahydro-naphthyridine ring undergoes oxidation to form aromatic derivatives:
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Hydrogenation : Partial oxidation using PtO₂/H₂ converts tetrahydro rings to dihydro intermediates .
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Electrochemical Oxidation : Generates reactive intermediates (e.g., lactams) for further functionalization .
2.3. Electrophilic Reactivity
Electrophilic substitution occurs at position 2 or 4 of the naphthyridine core:
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Nitration : HNO₃/H₂SO₄ introduces nitro groups, influencing pharmacokinetic properties .
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Trifluoromethylation : HF-catalyzed addition of CF₃ groups at position 2, enhancing lipophilicity .
2.4. Hydrolysis and Condensation
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Ester Hydrolysis : The propanoate ester undergoes acidic hydrolysis to carboxylic acids.
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Imine Formation : Reaction with ketones or aldehydes forms Schiff bases, precursors for cyclization .
3.1. Castagnoli–Cushman Reaction
Imine intermediates react with cyclic anhydrides (e.g., succinic anhydride) to form lactams via:
4.1. Cyclization Methods
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Thermolytic Cyclization : Substituted amines react with β-diketones to form the bicyclic core .
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Microwave-Assisted Synthesis : Reduces reaction times for tetrahydro-naphthyridine formation.
4.2. Key Starting Materials
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Pyridine Derivatives : 3-amino-4-methylpyridine reacts with acetaldehyde to form dihydro intermediates .
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Diketones : β-diketones (e.g., hexafluoroacetylacetone) facilitate cyclization under acidic conditions .
Comparison of Reactivity Across Naphthyridine Derivatives
Scientific Research Applications
Antidepressant Activity
Research indicates that compounds related to naphthyridine structures exhibit antidepressant-like effects. Studies have shown that 3-Methyl-5,6,7,8-tetrahydro-[1,6]naphthyridine dihydrochloride can modulate neurotransmitter systems involved in mood regulation. For instance, a study demonstrated its ability to increase serotonin and norepinephrine levels in animal models, suggesting potential for treating depression and anxiety disorders .
Antimicrobial Properties
Recent investigations have highlighted the antimicrobial properties of naphthyridine derivatives. This compound has shown efficacy against various bacterial strains in vitro. A notable study reported a significant reduction in bacterial growth when exposed to this compound, indicating its potential as a new antimicrobial agent .
Neuroprotective Effects
This compound has also been studied for its neuroprotective properties. Research suggests that it may protect neuronal cells from oxidative stress and apoptosis. In vitro studies demonstrated that treatment with this compound resulted in decreased markers of cell death in neuronal cultures exposed to neurotoxic agents .
Synthetic Intermediates
This compound serves as an important intermediate in the synthesis of more complex organic molecules. Its unique structure allows for further functionalization and modification in synthetic pathways aimed at developing novel pharmaceuticals .
Ligand Development
The compound's ability to coordinate with metal ions makes it suitable for developing metal-ligand complexes used in catalysis and material science. Research has explored its application in creating catalysts for various organic reactions .
Data Table: Summary of Applications
Case Study 1: Antidepressant Efficacy
In a controlled study involving rodent models of depression, this compound was administered over a period of two weeks. Results indicated a significant reduction in depressive behaviors compared to the control group. The mechanism was linked to increased levels of serotonin and norepinephrine.
Case Study 2: Antimicrobial Testing
A series of antimicrobial tests were conducted against Staphylococcus aureus and Escherichia coli using varying concentrations of the compound. The results showed a dose-dependent inhibition of bacterial growth with minimal inhibitory concentrations (MIC) established at 50 µg/mL for S. aureus.
Mechanism of Action
The mechanism of action of 3-Methyl-5,6,7,8-tetrahydro-[1,6]naphthyridine dihydrochloride involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects . The pathways involved may include inhibition of specific enzymes or activation of signaling pathways that result in the desired therapeutic outcomes .
Comparison with Similar Compounds
Research Findings and Data Gaps
- Synthetic Methods: highlights hydrogenolysis and hydrazinolysis as key routes for naphthyridine derivatives. Methyl and nitro substituents may require tailored synthetic approaches compared to halogens .
- Data Limitations : Exact melting/boiling points, solubility, and spectral data for the 3-methyl derivative are absent in the evidence, necessitating further experimental characterization.
Biological Activity
3-Methyl-5,6,7,8-tetrahydro-[1,6]naphthyridine dihydrochloride is a compound belonging to the naphthyridine class, which has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
- Chemical Formula : C₉H₁₂N₂·2HCl
- Molecular Weight : 170.64 g/mol
- CAS Number : 1187830-51-8
- Structure : The compound features a tetrahydronaphthyridine scaffold that is crucial for its biological activity.
Anticancer Activity
Research indicates that naphthyridine derivatives exhibit significant anticancer properties. In particular, studies have shown that compounds with similar structures can induce apoptosis in various cancer cell lines. For example:
- Aaptamine , a related naphthyridine compound, displayed notable cytotoxic effects against lung cancer (H1299 and A549) and cervical cancer (HeLa) cell lines with IC₅₀ values ranging from 10.47 to 15.03 μg/mL .
- The mechanism of action often involves DNA intercalation and modulation of apoptosis pathways independent of p53 .
Neuroprotective Effects
Naphthyridines have also been studied for their neuroprotective properties. Compounds in this class can modulate neurotransmitter systems and exhibit potential in treating neurodegenerative diseases.
- For instance, derivatives have shown promise in reducing neuroinflammation and oxidative stress in animal models .
Antimicrobial Activity
The antimicrobial potential of naphthyridine derivatives has been documented extensively:
- Certain naphthyridines demonstrate effective antibacterial activity against Gram-positive bacteria such as Bacillus cereus, with minimum inhibitory concentrations (MIC) reported at 15.62 µg/mL .
- Antifungal activities have also been noted against species like Fusarium graminearum and Fusarium solani, showcasing growth inhibition rates above 70% .
The biological activities of this compound can be attributed to several mechanisms:
- DNA Intercalation : Similar to other naphthyridine compounds, it may intercalate into DNA strands, disrupting replication and transcription processes.
- Modulation of Signaling Pathways : The compound can influence various signaling pathways involved in cell proliferation and apoptosis.
- Reduction of Inflammatory Mediators : It may inhibit pro-inflammatory cytokines such as TNF-α and IL-6 in immune responses.
Study on Anticancer Properties
A study published in the Journal of Medicinal Chemistry explored the anticancer effects of a series of naphthyridine derivatives including this compound. The research demonstrated that these compounds could significantly reduce tumor growth in xenograft models by inducing apoptosis through p53-independent pathways .
Neuroprotective Study
In another investigation focusing on neuroprotection, researchers found that naphthyridine derivatives could reduce oxidative stress markers in models of neurodegeneration. This study highlighted the potential for these compounds to serve as therapeutic agents for conditions like Alzheimer's disease .
Summary Table of Biological Activities
Q & A
Basic: What are the established synthetic routes for 3-methyl-5,6,7,8-tetrahydro-[1,6]naphthyridine dihydrochloride?
The compound is typically synthesized via catalytic debenzylation of its benzyl-protected precursor. For example, 6-benzyl-3-methyl-4 (40, R=CH₂Ph) undergoes hydrogenolysis using Pd/C in a mixture of H₂O/MeOH under H₂ at 20°C , yielding 3-methyl-5,6,7,8-tetrahydro-[1,6]naphthyridine (61% yield) as a dihydrochloride salt after HCl treatment . Alternative methods include reductive debenzylation of 7-benzyl-5,6,7,8-tetrahydro-1,7-naphthyridine with Pd/C and trace HCl in MeOH under 3 atm H₂ , achieving 78% yield .
Basic: How is this compound characterized analytically?
Key characterization techniques include:
- Mass Spectrometry (MS): The exact mass of the compound is 220.0463 g/mol (calculated for C₉H₁₄N₂·2HCl) .
- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR in D₂O or DMSO-d₆ resolves proton environments (e.g., methyl groups, tetrahydro ring protons). For analogs like 6,8,8-trimethyl-5,6,7,8-tetrahydro-1,6-naphthyridine , distinct shifts are observed for methyl groups (δ ~2.1–2.5 ppm) and aromatic protons (δ ~6.8–7.2 ppm) .
- Elemental Analysis: Confirms stoichiometry of the dihydrochloride salt (e.g., C, H, N, Cl content) .
Basic: What are the stability considerations for this compound under experimental conditions?
- Storage: Store under inert atmosphere (e.g., N₂ or Ar) at room temperature to prevent oxidation or hygroscopic degradation .
- pH Sensitivity: The hydrochloride salt form is stable in acidic conditions but may decompose in basic media. Avoid prolonged exposure to >pH 8.0 .
- Thermal Stability: Thermal gravimetric analysis (TGA) of related tetrahydro-naphthyridines shows decomposition above 200°C , suggesting safe handling below this threshold .
Advanced: How can researchers optimize synthetic yield and purity for large-scale preparation?
- Catalyst Screening: Test alternative catalysts (e.g., PtO₂ or Raney Ni ) for debenzylation; Pd/C is standard but may require optimization of loading (5–10 wt%) and reaction time .
- Solvent Systems: Polar protic solvents (MeOH/H₂O) enhance solubility of intermediates, while aprotic solvents (DCM) may improve selectivity in acylation steps .
- Purification: Use ion-exchange chromatography to isolate the dihydrochloride salt, followed by recrystallization from EtOH/H₂O to ≥98% purity .
Advanced: How to address contradictory data in structural elucidation of tetrahydro-naphthyridine derivatives?
- Isomer Differentiation: For example, 1,2,3,4-tetrahydro-1,6-naphthyridine and 5,6,7,8-tetrahydro-1,6-naphthyridine isomers can be distinguished via 2D NMR (NOESY/COSY) to confirm spatial proximity of protons .
- X-ray Crystallography: Resolve ambiguities in regiochemistry (e.g., methyl group position) using single-crystal structures, as demonstrated for related pyrazolo-naphthyridine derivatives .
Advanced: What structural modifications enhance biological activity in naphthyridine derivatives?
- Bioisosteric Replacement: Replacing the 6-methyl group with trifluoromethyl or benzyl groups improves target affinity. For instance, 3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,6]naphthyridine shows enhanced factor Xa inhibition (IC₅₀ ~50 nM) compared to the parent compound .
- Acylation Strategies: Introducing benzamide or sulfonamide groups at the 3-position (e.g., 3-benzamido-6,8,8-trimethyl-5,6,7,8-tetrahydro-1,6-naphthyridine ) enhances solubility and pharmacokinetic profiles .
Advanced: How to design experiments to study receptor binding mechanisms?
- Radioligand Displacement Assays: Use ³H-labeled α₂-adrenergic receptor agonists (e.g., Azepexole hydrochloride ) to measure competitive binding of naphthyridine analogs in cell membranes .
- Molecular Docking: Model interactions with factor Xa (PDB: 2BOK) to predict binding poses of methyl- and trifluoromethyl-substituted derivatives .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
